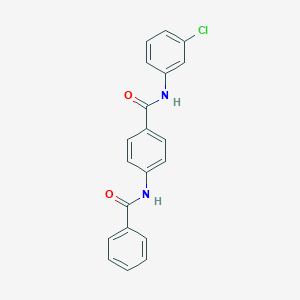

4-benzamido-N-(3-chlorophenyl)benzamide

Description

4-Benzamido-N-(3-chlorophenyl)benzamide is a benzamide derivative characterized by a benzamido (-C₆H₅CONH-) group at the 4-position of the benzoyl ring and a 3-chlorophenyl substituent on the amide nitrogen. Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and aromatic amines, as exemplified by protocols involving phthalic anhydride and glacial acetic acid under reflux conditions . Structural studies using X-ray crystallography and quantum chemical calculations (e.g., Gaussian03) have validated its geometry, confirming bond lengths and angles consistent with related benzamide derivatives .

Properties

CAS No. |

204117-81-7 |

|---|---|

Molecular Formula |

C20H15ClN2O2 |

Molecular Weight |

350.8g/mol |

IUPAC Name |

4-benzamido-N-(3-chlorophenyl)benzamide |

InChI |

InChI=1S/C20H15ClN2O2/c21-16-7-4-8-18(13-16)23-20(25)15-9-11-17(12-10-15)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |

InChI Key |

WNCNNFQOCUAMNA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

- Dihedral angles between the benzoyl and anilide rings (~61.0°) suggest moderate coplanarity, influencing intermolecular interactions .

- 4-Chloro-N-(3-chlorophenyl)benzamide : Replacing the benzamido group with a chloro substituent reduces steric hindrance. Theoretical studies (Gaussian03) show bond lengths (e.g., C-Cl: 1.73 Å) and angles matching experimental XRD data, with similar trans conformation of the N-H group .

- N-(3-Chlorophenyl)benzamide (N3CPBA) : Lacking the 4-benzamido group, this derivative exhibits a planar amide group and forms 1D hydrogen-bonded chains via N-H···O interactions (C(4) motif), enhancing crystal stability .

Polymorphism and Packing

- The monoclinic polymorph of N-(3-chlorophenyl)benzamide (P21/c) shows distinct packing compared to the orthorhombic form (Pbca), with differences in π-π stacking and C-H···O interactions .

Insecticidal Activity

- 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide (4a) : Exhibits potent insecticidal activity (LD₅₀ = 0.70–1.91 μg/fly) against Caribbean fruit flies, outperforming precursor compounds due to enhanced bioconcentration factors and environmental stability .

- 3,4-Dichloro-N-(3-chlorophenyl)benzamide : Increased chlorination improves bioactivity but raises toxicity concerns, as indicated by safety data sheets (GHS hazard classification) .

Electronic and Steric Effects

- Nitro groups (e.g., in 4-nitro-N-(3-nitrophenyl)benzamide) introduce strong electron-withdrawing effects, altering reactivity compared to benzamido or chloro substituents .

- Phthalimide derivatives (e.g., 4a) leverage extended π-systems for improved target binding, a feature absent in simpler chloro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.